molecular formula C14H17N3OS2 B12744838 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one CAS No. 125810-89-1

3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one

Cat. No.: B12744838
CAS No.: 125810-89-1
M. Wt: 307.4 g/mol
InChI Key: WZFAHYFCSLMIPC-RMKNXTFCSA-N
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Description

3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one is a complex organic compound that features a spirocyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps might include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the amino and thienyl groups via substitution reactions.
  • Final functionalization to obtain the desired propenone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the thienyl group to sulfoxides or sulfones.

    Reduction: Reduction of the propenone moiety to the corresponding alcohol.

    Substitution: Nucleophilic substitution at the amino group or the thienyl ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Exploration as a candidate for drug development, particularly for its potential biological activity.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-phenyl-2-propen-1-one: Similar structure but with a phenyl group instead of a thienyl group.

    3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-furyl)-2-propen-1-one: Similar structure but with a furyl group instead of a thienyl group.

Uniqueness

The uniqueness of 3-(3-Amino-4-thia-1,2-diazaspiro(4,5)dec-2-en-1-yl)-1-(2-thienyl)-2-propen-1-one lies in its specific combination of functional groups and spirocyclic structure, which may confer unique chemical and biological properties compared to its analogs.

Properties

CAS No.

125810-89-1

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

(E)-3-(2-amino-1-thia-3,4-diazaspiro[4.5]dec-2-en-4-yl)-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C14H17N3OS2/c15-13-16-17(14(20-13)7-2-1-3-8-14)9-6-11(18)12-5-4-10-19-12/h4-6,9-10H,1-3,7-8H2,(H2,15,16)/b9-6+

InChI Key

WZFAHYFCSLMIPC-RMKNXTFCSA-N

Isomeric SMILES

C1CCC2(CC1)N(N=C(S2)N)/C=C/C(=O)C3=CC=CS3

Canonical SMILES

C1CCC2(CC1)N(N=C(S2)N)C=CC(=O)C3=CC=CS3

Origin of Product

United States

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